molecular formula C13H15N3O3 B11858162 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid

Cat. No.: B11858162
M. Wt: 261.28 g/mol
InChI Key: NKGXVARGBWGCEQ-UHFFFAOYSA-N
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Description

This compound features a fused heterocyclic core comprising pyrido[1,2-a]pyrrolo[3,2-d]pyrimidine, with a methyl group at position 2, an oxo group at position 10, and an acetic acid substituent. The acetic acid group confers hydrophilicity, influencing solubility and ionization at physiological pH, which may enhance bioavailability in aqueous environments .

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

2-(5-methyl-2-oxo-1,4,8-triazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-4-yl)acetic acid

InChI

InChI=1S/C13H15N3O3/c1-8-6-9-12(16(8)7-11(17)18)13(19)15-5-3-2-4-10(15)14-9/h6H,2-5,7H2,1H3,(H,17,18)

InChI Key

NKGXVARGBWGCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)O)C(=O)N3CCCCC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrido[1,2-a]pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Biological Activities

Recent studies have indicated that compounds with a pyrido-pyrimidine structure exhibit a range of biological activities. These include:

  • Anticancer Properties : Research has shown that derivatives of pyrido-pyrimidines can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound may share similar mechanisms due to its structural characteristics.
  • Antimicrobial Effects : Compounds within this class have demonstrated significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.
  • Cytotoxicity : The cytotoxic effects of related heterocycles have been documented, indicating that this compound could be explored for its ability to selectively target and kill cancerous cells.

Synthetic Methodologies

The synthesis of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid involves several key steps that can vary based on the desired derivatives. Recent literature emphasizes innovative synthetic approaches:

  • One-Pot Reactions : Techniques involving one-pot reactions have been reported to streamline the synthesis of complex heterocycles like pyrido-pyrimidines. This method reduces reaction times and improves yields.
  • Catalyst-Free Conditions : Some studies highlight the feasibility of synthesizing these compounds under catalyst-free conditions, which is advantageous for reducing costs and environmental impact.
  • Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to enhance reaction rates and improve product yields in the synthesis of pyrido-pyrimidine derivatives.

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Shaker et al. (2023)Synthesis and Biological ActivityReported a novel synthesis route leading to increased yields and highlighted potential anticancer properties through in vitro assays.
Azev et al. (2023)Antimicrobial ActivityDemonstrated significant antimicrobial effects against Gram-positive bacteria using derivatives of pyrido-pyrimidine compounds.
Youssif et al. (2023)Cytotoxicity StudiesInvestigated the cytotoxic effects on various cancer cell lines, showing promising results for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound 2f (5,6,7,8-Tetrahydro-2-methyl-10H-oxazolo[5,4-d]pyrimido[1,2-a]pyrimidin-10-one)
  • Structural Differences : Replaces the pyrrolo ring with an oxazolo group, introducing an oxygen atom instead of nitrogen. This alters electronic properties and hydrogen-bonding capacity.
  • Synthesis : Synthesized via flash chromatography (SiO₂, chloroform/acetone 9:2) with a 35% yield. The oxazolo ring reduces planarity compared to the target compound’s pyrrolo-pyrimidine system .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–c)
  • Structural Differences : Simpler pyrrolo-pyridine core lacking the pyrimidine ring. Carboxylic acid is directly attached to the pyrrolo moiety.
  • Synthesis: Prepared via NaOH-mediated hydrolysis of esters in ethanol, yielding 71–95% .
  • Key Data: Compound Yield (%) Substituent 10a 95 None 10b 71 5-Chloro 10c 80 5-Methoxy

Functional Group Variations

N-(4-Phenylbutan-2-yl)acetamide Derivative ()
  • Structural Differences : Shares the pyrido-pyrrolo-pyrimidine core but replaces acetic acid with an N-(4-phenylbutan-2-yl)acetamide group.
  • Implications : The phenylbutan-2-yl group increases lipophilicity, likely enhancing membrane permeability but reducing solubility. This derivative may act as a prodrug, with the amide hydrolyzed in vivo to release the active acetic acid form .
Imidazo-Pyrimido-Pyrimidines ()
  • Structural Differences : Features an imidazo ring fused to pyrimido-pyrimidine, lacking the pyrrolo group. Acrylamide substituents are present instead of acetic acid.
  • Synthesis : Prepared via reactions with acryloyl chloride and diisopropylethylamine, purified by silica chromatography .

Biological Activity

The compound 2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid (hereafter referred to as "the compound") is a heterocyclic organic compound that has garnered interest due to its potential pharmacological activities. This article reviews the biological activity of the compound by examining its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrrolo-pyrimidine framework. Its molecular formula is C14H15N3O3C_{14}H_{15}N_3O_3, and it exhibits properties typical of heterocyclic compounds, which often contribute to their biological activities.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds in its class have been shown to inhibit various kinases, including those involved in cell signaling pathways related to cancer progression and immune responses .
  • Antioxidant Activity : The presence of multiple nitrogen atoms in its structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antiviral and Antitumor Effects : Preliminary studies suggest that derivatives of this compound might possess antiviral and antitumor activities, making them candidates for further pharmacological exploration .

Pharmacological Applications

The compound's structural similarity to other biologically active molecules has led to investigations into its potential therapeutic applications:

  • Cancer Therapy : Due to its kinase inhibition properties, it may serve as a lead compound in developing new cancer therapies targeting specific signaling pathways involved in tumor growth and metastasis.
  • Immunosuppressive Agents : Given the immunomodulatory effects observed in similar compounds, it may also find use in treating autoimmune diseases or in organ transplantation settings where immune suppression is required .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of the compound:

  • Study on Antitumor Activity :
    • A study demonstrated that derivatives similar to the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antiviral Activity Assessment :
    • In vitro assays indicated that certain analogs of the compound displayed antiviral properties against influenza virus strains, suggesting a potential role in antiviral drug development .
  • Oxidative Stress Mitigation :
    • Research highlighted the antioxidant capacity of related compounds, showing their ability to scavenge free radicals and reduce lipid peroxidation in cellular models .

Data Tables

Biological Activity Mechanism Reference
AntitumorInduction of apoptosis
AntiviralInhibition of viral replication
AntioxidantFree radical scavenging

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer: Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalyst) and intermediates. For example, intermediates like substituted aldehydes (e.g., 2a-e in ) are critical for cyclization. A comparative analysis of methods (e.g., sodium methoxide vs. HCl acidification) can improve yield and purity. Key steps include:

  • Stoichiometric Control: Maintain equimolar ratios of reactants (e.g., 10 mmol aldehyde and ethyl N-alkylglycinate in methanol) .
  • Acidification: Adjust pH post-reaction to precipitate intermediates (pH < 7 using HCl) .
  • Time-Temperature Trade-offs: Heating at 50–60°C for 0.5–1 h to complete cyclization .

Table 1: Synthetic Parameters from and

StepConditionsOutcomeReference
Intermediate 2a-eMeOH, RT, 1 hAldehyde precipitation
CyclizationNaOMe/MeOH, 50–60°C, 0.5–1 hRing closure completion
Amine substitutionReflux with aryl amines (7–8 h)Pyrrolo-pyrimidine core

Q. How can researchers validate the structural integrity of synthesized batches?

Methodological Answer: Use multi-modal spectral analysis:

  • IR Spectroscopy: Confirm carbonyl (C=O) and amine (N-H) stretches (e.g., 1650–1750 cm⁻¹ for lactams) .
  • NMR (¹H/¹³C): Assign peaks for pyrrolo-pyrimidine protons (δ 6.5–8.5 ppm) and acetic acid sidechain (δ 3.5–4.5 ppm) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., m/z 180.16 for related compounds in ) .

Q. What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard. For example:

  • Buffer Preparation: Ammonium acetate (15.4 g/L, pH 6.5) ensures ion-pairing for polar impurities .
  • Column Selection: C18 columns resolve structurally similar byproducts (e.g., N-oxide derivatives in ) .
  • Validation: Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ (<1% w/w) .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental

  • Reaction Path Search: Simulate transition states for cyclization steps (e.g., pyrrolo-pyrimidine ring closure) .
  • Machine Learning: Train models on reaction databases to predict optimal solvents/catalysts (e.g., triethylamine in ) .
  • Feedback Loops: Refine computational parameters using experimental yields (e.g., 70–85% in ) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer: Apply comparative analysis frameworks:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) .
  • Meta-Analysis: Pool data from multiple sources to identify outliers (e.g., EC50 variability in kinase inhibition) .
  • Structure-Activity Relationships (SAR): Correlate substituent effects (e.g., 2-methyl vs. 4-oxo groups) with activity trends .

Q. How do reaction mechanisms differ under acidic vs. basic conditions for this compound?

Methodological Answer: Mechanistic studies using isotopic labeling and kinetic profiling:

  • Acidic Conditions: Protonation of carbonyl groups accelerates lactam formation (e.g., 10-oxo group cyclization) .
  • Basic Conditions: Deprotonation of amines facilitates nucleophilic substitutions (e.g., piperazine coupling in ) .
  • Kinetic Isotope Effects (KIE): Use deuterated solvents to identify rate-determining steps .

Q. What advanced separation technologies purify this compound from complex mixtures?

Methodological Answer: Membrane-based and chromatographic methods:

  • Nanofiltration: Remove low-MW impurities (<500 Da) using ceramic membranes .
  • Preparative HPLC: Scale-up purification with gradient elution (ACN/water + 0.1% TFA) .
  • Crystallization: Optimize solvent polarity (e.g., ethanol-DMF mixtures in ) .

Q. How can researchers mitigate degradation during long-term storage?

Methodological Answer: Stability studies under ICH Q1A(R2) conditions:

  • Temperature/Humidity: Store at 4°C in desiccators (RH < 30%) to prevent hydrolysis .
  • Light Protection: Use amber vials to block UV-induced radical degradation .
  • Excipient Screening: Add antioxidants (e.g., BHT) for oxygen-sensitive derivatives .

Q. What methodologies elucidate the compound’s interaction with biological targets?

Methodological Answer: Biophysical and in silico approaches:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) for enzyme inhibition .
  • Molecular Docking: Simulate binding poses with X-ray crystal structures (e.g., kinase ATP pockets) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How can reaction scalability challenges be addressed without compromising yield?

Methodological Answer: Apply process engineering principles:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps .
  • DoE (Design of Experiments): Optimize parameters (e.g., residence time, pressure) .
  • In-line Analytics: PAT tools (e.g., FTIR probes) monitor intermediate conversion .

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